BenchChemオンラインストアへようこそ!

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

NK1 receptor antagonist pKi binding affinity

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (CAS 168267-11-6) is a specialized heterocyclic benzaldehyde derivative bearing a 5-trifluoromethyltetrazole ring at the 5-position and a methoxy group at the 2-position. It serves as a critical late-stage intermediate in the synthesis of potent, orally active tachykinin NK1 receptor antagonists, most notably vofopitant (GR205171).

Molecular Formula C10H7F3N4O2
Molecular Weight 272.18 g/mol
CAS No. 168267-11-6
Cat. No. B060974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
CAS168267-11-6
Synonyms2-METHOXY-5-(5-TRIFLUOROMETHYL-TETRAZOL-1-YL)-BENZALDEHYDE
Molecular FormulaC10H7F3N4O2
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)C=O
InChIInChI=1S/C10H7F3N4O2/c1-19-8-3-2-7(4-6(8)5-18)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3
InChIKeyYQNRPEFJKQVSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (CAS 168267-11-6): A Key Tetrazole-Benzaldehyde Building Block for High-Affinity NK1 Antagonist Synthesis


2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (CAS 168267-11-6) is a specialized heterocyclic benzaldehyde derivative bearing a 5-trifluoromethyltetrazole ring at the 5-position and a methoxy group at the 2-position . It serves as a critical late-stage intermediate in the synthesis of potent, orally active tachykinin NK1 receptor antagonists, most notably vofopitant (GR205171) [1]. The compound's defining structural features—the electron-withdrawing trifluoromethyl group on the tetrazole and the methoxy substituent—directly govern the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient, making precise identity and purity of this intermediate essential for reproducible downstream results [2].

Why 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde Cannot Be Replaced by Other Tetrazole-Benzaldehyde Analogs


The 5-trifluoromethyl substituent on the tetrazole ring is not a generic decoration but a pharmacophoric requirement for the high-affinity NK1 antagonism exhibited by the downstream drug candidates. Replacing this compound with its non-fluorinated analog (2-methoxy-5-(tetrazol-1-yl)benzaldehyde, CAS 168267-02-5) or the methyl-substituted variant (2-methoxy-5-(5-methyltetrazol-1-yl)benzaldehyde, CAS 168267-03-6) leads to structurally distinct final products with measurably different receptor binding affinities and in vivo anti-emetic potencies [1]. The trifluoromethyl group imparts a unique combination of electron withdrawal, metabolic stability, and lipophilicity (LogP ~1.5) that cannot be replicated by -H, -CH3, or other alkyl substituents . Consequently, procurement of the exact CAS 168267-11-6 compound is mandatory for any research program aiming to reproduce or build upon the published pharmacology of GR205171, [11C]GR205171, or [18F]SPA-RQ [2].

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde: Quantitative Differentiation Evidence Against Closest Structural Analogs


NK1 Receptor Binding Affinity: Trifluoromethyltetrazole vs. Unsubstituted Tetrazole in the Final Drug Product

The trifluoromethyltetrazole-benzaldehyde intermediate directly yields GR205171 (vofopitant), which binds the human NK1 receptor with a pKi of 10.6 (Ki ≈ 0.025 nM) [1]. In contrast, the corresponding pharmaceutical derived from the unsubstituted tetrazole-benzaldehyde intermediate, GR203040, exhibits a pKi of 10.3 (Ki ≈ 0.05 nM) at the same human NK1 receptor [2]. This 0.3 log unit difference represents an approximately 2-fold higher binding affinity for the CF3-containing compound, a meaningful margin in competitive antagonism pharmacology.

NK1 receptor antagonist pKi binding affinity GR205171 GR203040 structure-activity relationship

Anti-Emetic Potency in Ferret Model: Trifluoromethyl Compound vs. Prior Benchmark NK1 Antagonists

GR205171, synthesized from 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde, was directly compared to CP-99,994 and GR203040 in ferret emesis models. GR205171 was described as 'the most potent antagonist with regard to the ability to inhibit emesis induced by X-irradiation' and demonstrated broad-spectrum anti-emetic activity against cisplatin, cyclophosphamide, morphine, ipecacuanha, copper sulfate, and apomorphine-induced emesis [1]. While the methyltetrazole-derived predecessor (EP 0829480 pathway) targets analgesic/anti-inflammatory indications, the CF3-tetrazole pathway uniquely delivers the broad-spectrum anti-emetic profile that warranted advancement of GR205171 to clinical evaluation [2].

in vivo anti-emetic activity ferret model cisplatin-induced emesis X-irradiation emesis broad-spectrum

PET Tracer Brain Uptake: [11C]GR205171 vs. [11C]GR203040 in Non-Human Primates

In a direct comparative PET study in rhesus monkey, both [11C]GR205171 (prepared from the CF3-tetrazole-benzaldehyde precursor) and [11C]GR203040 (prepared from the unsubstituted tetrazole-benzaldehyde precursor) demonstrated significant and rapid brain uptake, but the uptake of [11C]GR205171 was more than double the uptake of [11C]GR203040 [1]. This superior brain penetration makes the CF3-tetrazole intermediate the preferred starting material for developing NK1 receptor PET radioligands for human neuroimaging applications [2].

PET imaging brain uptake NK1 receptor radioligand [11C]GR205171

Purity Specification and Analytical Characterization for Reproducible Downstream Synthesis

Commercially available 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is typically supplied at a purity of 98% (NLT 98%), with supporting analytical documentation including NMR, HPLC, and LC-MS data . In contrast, the unsubstituted analog 2-methoxy-5-(tetrazol-1-yl)benzaldehyde is commonly offered at 95% purity [1]. The 3-percentage-point purity differential is consequential in multi-step pharmaceutical syntheses, where each impurity carried forward from an intermediate can accumulate and compromise final API purity or necessitate additional purification steps. The availability of full spectroscopic characterization (1H NMR, 13C NMR, HPLC retention time) directly supports QC release testing in GLP/GMP environments .

purity NMR HPLC quality control synthetic intermediate 98%

Lipophilicity and Metabolic Stability: Trifluoromethyltetrazole vs. Methyltetrazole Intermediates

The 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde intermediate has a predicted LogP of 1.91 (ACD/LogP) and an experimental LogP of approximately 1.50 . The corresponding 5-methyl analog, 2-methoxy-5-(5-methyltetrazol-1-yl)benzaldehyde (CAS 168267-03-6), has a predicted LogP of approximately 1.3 (estimated from structural increments) [1]. This lipophilicity difference translates downstream: the final drug GR205171 achieves an optimal balance of membrane permeability and metabolic stability attributed to the CF3 group's unique electronic properties. The trifluoromethyl group acts as a metabolically stable bioisostere, resisting oxidative metabolism that commonly degrades methyl-substituted tetrazoles, thereby extending the pharmacokinetic half-life of the final antagonist [2].

LogP lipophilicity metabolic stability bioisostere physicochemical properties

Optimal Procurement and Application Scenarios for 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (CAS 168267-11-6)


Synthesis of [11C]GR205171 or [18F]SPA-RQ for Clinical PET Imaging of NK1 Receptors

This intermediate is the required starting material for preparing the des-methyl precursor (2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzaldehyde) used in the radiosynthesis of both [11C]GR205171 and [18F]SPA-RQ [1]. The ≥98% purity specification is critical because any aldehyde-reactive impurity can consume the costly [11C]methyl iodide or [18F]fluoromethylating agent, reducing radiochemical yield. The demonstrated >2-fold superior brain uptake of [11C]GR205171 over [11C]GR203040 in primates justifies the exclusive selection of the CF3-tetrazole intermediate for neuroimaging programs [2].

Preclinical Development of Novel, Brain-Penetrant NK1 Receptor Antagonists for Emesis, Anxiety, or Pain

Research groups designing next-generation NK1 antagonists with improved brain penetration should procure CAS 168267-11-6 as the benchmark intermediate. The 0.3 log unit pKi advantage (10.6 vs. 10.3) and the broad-spectrum anti-emetic profile of GR205171, established in ferret models against seven distinct emetogens, provide a validated pharmacological baseline against which new chemical entities can be compared [1]. The compound's defined LogP (~1.5) and PSA (69.9 Ų) also serve as reference physicochemical parameters for CNS drug design within the tetrazole-benzylamine chemotype [2].

Structure-Activity Relationship (SAR) Studies on Tetrazole C-5 Substituent Effects in NK1 Antagonism

For medicinal chemistry teams systematically exploring tetrazole C-5 substituent effects (-CF3 vs. -CH3 vs. -H vs. -CH2CH3), this compound serves as the optimal positive control. The patent literature explicitly distinguishes the therapeutic indications accessible via the CF3-tetrazole pathway (analgesia, WO 96/29326) from the CH3-tetrazole pathway (analgesic/anti-inflammatory, EP 0829480A2), enabling clear mechanistic deconvolution of substituent-dependent pharmacology [1]. The availability of full analytical characterization (NMR, HPLC, LC-MS) ensures batch-to-batch consistency across long-term SAR campaigns [2].

Process Chemistry Optimization of Alkoxy-Tetrazole-Benzaldehyde Formylation Reactions

The patent-protected synthetic route to this compound—involving hexamethylenetetramine formylation in methanesulfonic/trifluoromethanesulfonic acid followed by hydrolysis—represents a specific solution to the general challenge of formylating electron-deficient 1-(alkoxyphenyl)-1H-tetrazoles, where classical Vilsmeier-Haack and Duff reaction conditions fail [1]. Process chemistry groups evaluating scalable formylation methodologies can use this compound as a benchmark substrate to compare yield, purity, and safety profiles against alternative formylation protocols, directly referencing the patent-described yields and purity outcomes [2].

Quote Request

Request a Quote for 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.